molecular formula C9H6BrClN2O B1382234 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine CAS No. 1434142-06-9

8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine

Cat. No. B1382234
CAS RN: 1434142-06-9
M. Wt: 273.51 g/mol
InChI Key: VDNOQVUIVQXJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine is a compound with the CAS Number: 1434142-06-9. It has a molecular weight of 273.52 . The IUPAC name for this compound is the same as the common name . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine were not found, there are general methods for the synthesis of 1,6-naphthyridines. For instance, a Suzuki-Miyaura protocol was used to combine 4-formylarylboronic acid with a previously prepared 8-bromo-1,5-naphthyridine to prepare the 8-(4-formylaryl)-2-methoxynaphthyridine .


Molecular Structure Analysis

The molecular structure of 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound has one bromine atom, one chlorine atom, and one methoxy group attached to the naphthyridine core .


Physical And Chemical Properties Analysis

8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine is a solid at room temperature . It has a molecular weight of 273.52 . The compound should be stored in a refrigerator .

Scientific Research Applications

Anticancer Research

1,6-Naphthyridines, including derivatives like 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine, have shown promise in anticancer research. They exhibit a range of biological activities that can be harnessed to target various cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies suggest that these compounds can be optimized for better efficacy against cancer .

Anti-HIV Activity

The compound’s potential in anti-HIV research is significant due to its pharmacological activity. Research indicates that 1,6-naphthyridines can be developed into agents that may inhibit the replication of the human immunodeficiency virus, offering a new avenue for therapeutic intervention .

Antimicrobial Applications

In the field of antimicrobial research, 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine could serve as a lead compound for the development of new antimicrobials. Its structural framework is conducive to interacting with bacterial enzymes and proteins, disrupting their function and leading to potential treatments for bacterial infections .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of 1,6-naphthyridines make them candidates for the development of new pain relief and anti-inflammatory drugs. Their mechanism of action could be related to the modulation of inflammatory pathways and nociceptive signals .

Antioxidant Properties

The antioxidant activity of 1,6-naphthyridines is another area of interest. These compounds can neutralize free radicals, which are implicated in various diseases and aging processes. Research into the antioxidant capacity of these compounds could lead to novel treatments for oxidative stress-related conditions .

Agricultural Applications

There is potential for 1,6-naphthyridines to be used in agriculture, possibly as fungicides or growth regulators. Their chemical structure allows for interaction with plant pathogens and modulation of plant growth, providing a basis for further exploration in this field .

Material Science

In material science, the photophysical properties of 1,6-naphthyridines are explored for their use in light-emitting diodes, dye-sensitized solar cells, and molecular sensors. The electron-rich nature of these compounds makes them suitable for various applications in electronics and photonics .

Diagnostic and Therapeutic Tools

Lastly, the diagnostic and therapeutic applications of 1,6-naphthyridines are noteworthy. They can be incorporated into diagnostic assays or used as imaging agents due to their fluorescent properties. Moreover, their therapeutic potential extends beyond infectious diseases to include various chronic conditions .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine were not found, there is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines . This suggests that future research may continue to explore the synthesis of these compounds and their potential applications in medicinal chemistry.

properties

IUPAC Name

8-bromo-4-chloro-7-methoxy-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-14-9-7(10)8-5(4-13-9)6(11)2-3-12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNOQVUIVQXJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CC(=C2C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Reactant of Route 2
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Reactant of Route 3
Reactant of Route 3
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Reactant of Route 4
Reactant of Route 4
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Reactant of Route 5
Reactant of Route 5
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Reactant of Route 6
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.